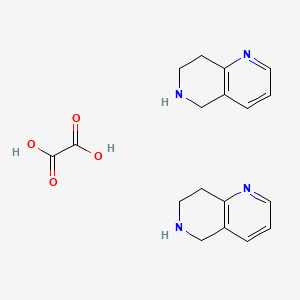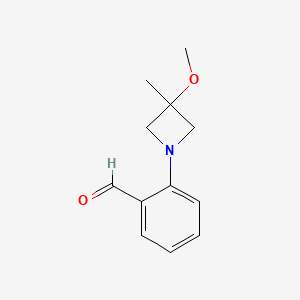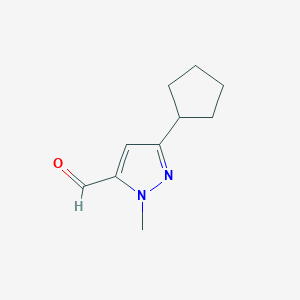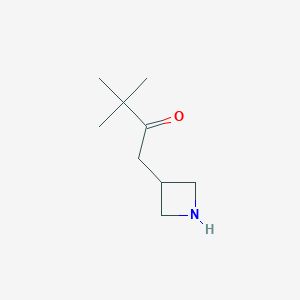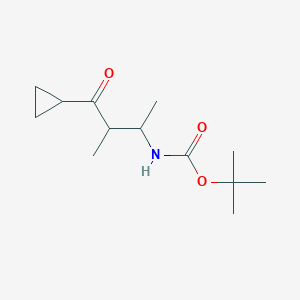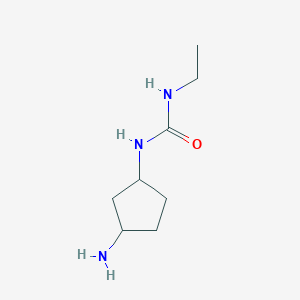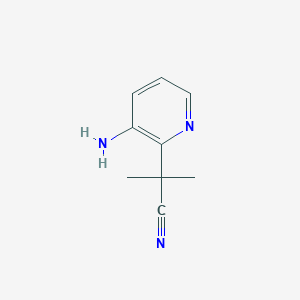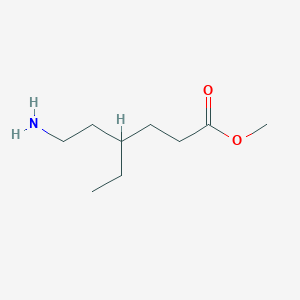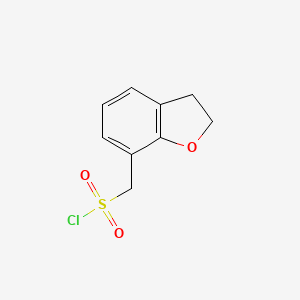
(2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol . This compound is characterized by the presence of a benzofuran ring fused with a methanesulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride typically involves the reaction of (2,3-dihydro-1-benzofuran-7-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or similar reducing agents under anhydrous conditions.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
(2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide, sulfonate ester, or sulfonothioate linkages .
Comparison with Similar Compounds
(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
(1-Methyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)methanesulfonyl chloride: Contains an additional methyl and oxo group.
Uniqueness: (2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H9ClO3S |
|---|---|
Molecular Weight |
232.68 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-7-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)6-8-3-1-2-7-4-5-13-9(7)8/h1-3H,4-6H2 |
InChI Key |
NPAXWBGKOWTINV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC=C2CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


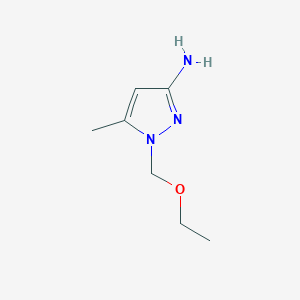

![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)

